1-Bromo-4-(methoxymethyl)benzene

説明

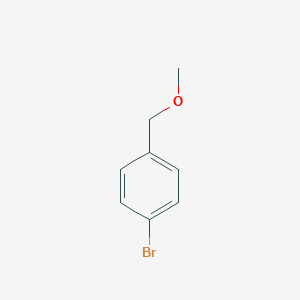

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMMXGXOJQXOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506059 | |

| Record name | 1-Bromo-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-88-4 | |

| Record name | 1-Bromo-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromobenzyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 Bromo 4 Methoxymethyl Benzene and Its Analogues

Aromatic Electrophilic Halogenation and Regiochemical Control

A fundamental approach to introducing a bromine atom onto an aromatic ring is through electrophilic aromatic substitution (EAS). fiveable.memasterorganicchemistry.commsu.edu In this type of reaction, an electrophilic bromine species attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The regioselectivity of this reaction—that is, the position on the ring where the bromine atom attaches—is heavily influenced by the directing effects of the substituents already present on the ring. studysmarter.co.uknih.govrsc.orglibretexts.org

For the synthesis of 1-bromo-4-(methoxymethyl)benzene, the starting material would ideally be (methoxymethyl)benzene. The methoxymethyl group (-CH₂OCH₃) is an ortho, para-directing group. This is because the oxygen atom can donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) that forms during the attack at the ortho and para positions. nih.gov Therefore, direct bromination of (methoxymethyl)benzene would be expected to yield a mixture of ortho and para isomers. To favor the formation of the desired para-isomer, this compound, reaction conditions can be optimized. nih.gov

The generation of the electrophilic bromine species often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond in molecular bromine (Br₂), making one bromine atom more electrophilic. masterorganicchemistry.comyoutube.com

Precursor Functionalization and Subsequent Bromination Pathways

An alternative and often more controlled strategy involves the functionalization of a precursor molecule followed by a bromination step, or vice versa. This approach allows for greater precision in achieving the desired substitution pattern.

Synthetic Routes from Substituted Benzylic Alcohols

One common method begins with a substituted benzyl (B1604629) alcohol. For instance, 4-(methoxymethyl)benzyl alcohol can be synthesized and subsequently brominated. Alternatively, a brominated benzyl alcohol can be etherified. One documented synthesis involves the reaction of 1-(2-bromoethyl)-4-hydroxymethylbenzene with methyl benzenesulfonate (B1194179) and potassium carbonate in methanol (B129727) to yield 1-(methoxymethyl)-4-(2-bromoethyl)benzene. prepchem.com

Another approach starts with 2-bromo-4-methylbenzyl alcohol, which can be prepared and then further modified. rsc.org The bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives has also been studied, leading to various brominated aromatic products. consensus.app

Derivatization from Aryl Carboxylic Acid Precursors, e.g., 4-methoxymethylbenzoic acid

Aryl carboxylic acids serve as versatile precursors for the synthesis of bromoarenes through decarboxylative halogenation reactions. nih.govrsc.orgacs.org The Hunsdiecker reaction and its modern variations allow for the replacement of a carboxyl group with a bromine atom. While the classical Hunsdiecker reaction often requires the use of silver salts, newer methods have been developed that are more efficient and use more readily available reagents. acs.orgprinceton.edu

For example, 4-methoxymethylbenzoic acid can be a starting point for the synthesis of this compound. ysu.edu This transformation can be achieved using reagents that facilitate decarboxylative bromination. rsc.orgrsc.org This method is particularly useful for introducing bromine to a specific position on the ring, as the carboxylic acid group dictates the location of the substitution.

Accessing Substituted Bromo(methoxymethyl)benzene Derivatives

The synthesis of positional isomers and ring-substituted analogs of this compound is crucial for structure-activity relationship studies and the development of new materials.

Synthesis of Positional Isomers, e.g., 1-bromo-3-(methoxymethyl)benzene (B74418)

The synthesis of 1-bromo-3-(methoxymethyl)benzene requires a different strategic approach due to the meta-relationship between the two substituents. nih.govscbt.com Direct bromination of (methoxymethyl)benzene is not a viable option as it would primarily yield ortho and para products. sciencemadness.org A more effective route involves starting with a precursor that directs the incoming substituent to the meta position. For example, starting with 3-bromobenzyl alcohol and then performing an etherification with a methylating agent would yield the desired product. Another strategy could involve the bromination of a meta-directing precursor, followed by its conversion to the methoxymethyl group.

Preparation of Ring-Substituted Analogues, e.g., 1-bromo-4-(methoxymethyl)-2-nitrobenzene (B13115715) and 1-bromo-4-(methoxymethyl)-2-methylbenzene

The synthesis of ring-substituted analogues introduces additional complexity in controlling the regiochemistry. The directing effects of all substituents on the ring must be considered.

1-bromo-4-(methoxymethyl)-2-nitrobenzene: The synthesis of this compound would likely involve the nitration of this compound. The methoxymethyl group is an activating, ortho, para-director, while the bromine atom is a deactivating, ortho, para-director. The strong activating effect of the methoxymethyl group would likely direct the incoming nitro group to the position ortho to it (and meta to the bromine), which is position 2. A known related compound is 1-bromo-4-methoxy-2-nitrobenzene. bldpharm.com The synthesis of 1-bromo-4-methyl-2-nitrobenzene has been reported and serves as a useful synthetic intermediate. nih.gov

1-bromo-4-(methoxymethyl)-2-methylbenzene: To synthesize this compound, one could start with a precursor that already contains the desired substitution pattern. For example, the bromination of 1-(methoxymethyl)-3-methylbenzene (B6596618) could be explored. The methoxymethyl and methyl groups are both ortho, para-directing. Their combined influence would need to be carefully considered to achieve the desired 2-bromo isomer. Alternatively, a multi-step synthesis starting from a more readily available substituted benzene could be employed. A related compound, 1-bromo-4-methoxy-2-methylbenzene, is known and its synthesis has been documented. nih.gov

Chemoenzymatic and Stereoselective Synthetic Approaches

The pursuit of enantiomerically pure pharmaceuticals and fine chemicals has propelled the development of sophisticated synthetic strategies that combine the selectivity of enzymatic catalysis with the efficiency of chemical reactions. While direct chemoenzymatic or stereoselective synthesis of this compound is not extensively documented, the principles and methodologies can be effectively applied to the synthesis of its chiral analogues, particularly those possessing a stereocenter at the benzylic position. These approaches primarily focus on the enzymatic resolution of racemic precursors, offering a powerful tool for accessing optically active compounds.

One of the most prevalent and well-established chemoenzymatic methods for obtaining enantiomerically enriched compounds is through kinetic resolution catalyzed by hydrolases, most notably lipases. unipd.it In a typical kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol at a faster rate than the other, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (as the unreacted alcohol). Lipases such as Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are frequently employed due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. d-nb.infonih.gov

For the synthesis of chiral analogues of this compound, a plausible precursor would be 1-(4-bromophenyl)ethanol. The enzymatic acylation of this racemic alcohol can yield one enantiomer of the corresponding ester and the other enantiomer of the unreacted alcohol, both with high enantiomeric excess (ee). The choice of acyl donor and solvent is critical for optimizing both the reaction rate and the enantioselectivity.

To overcome the 50% theoretical yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. unipd.itmdpi.com DKR combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer. This is typically achieved using a metal catalyst, such as a ruthenium or aluminum complex, that facilitates the rapid interconversion of the alcohol enantiomers. unipd.itnih.gov This concurrent racemization and resolution process can theoretically convert the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%.

The following table outlines representative data from studies on the lipase-catalyzed kinetic resolution of secondary alcohols analogous to the precursors of chiral this compound derivatives.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols

| Racemic Alcohol | Enzyme | Acyl Donor | Solvent | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Phenylethanol | Novozym 435 | Isopropenyl acetate | Monoether-functionalized ionic liquid | (R)-1-Phenylethyl acetate | ~50 | >99 | nih.gov |

| 1-Phenylethanol | Candida antarctica Lipase B (CALB) | - | MTBE | (R)-1-Phenylethyl acetate | High | >99 | unipd.it |

| Substituted Benzaldehyde-derived Morita-Baylis-Hillman acetates | Pseudomonas cepacia lipase (PCL) | Water (hydrolysis) | - | Corresponding alcohol | - | 92 | d-nb.info |

Furthermore, chemoenzymatic cascade reactions represent a more advanced and efficient approach. These one-pot processes integrate chemical and enzymatic transformations to construct complex molecules with high stereocontrol. For instance, an organocatalyzed aldol (B89426) condensation could be combined with an ene-reductase-catalyzed enantioselective reduction to produce chiral α-benzyl cyclic ketones. nih.gov While not directly applied to this compound, this methodology demonstrates the potential for creating complex chiral architectures from simpler achiral starting materials in a single, streamlined process.

Stereoselective synthesis can also be achieved through the use of chiral catalysts in non-enzymatic reactions. For example, organocatalytic methods have been developed for the asymmetric synthesis of Si-stereogenic silyl (B83357) ethers. nih.govacs.org These approaches utilize chiral catalysts, such as imidodiphosphorimidates, to control the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched products.

The following table summarizes findings from dynamic kinetic resolution studies, which offer a pathway to high-yield synthesis of single-enantiomer products.

Table 2: Dynamic Kinetic Resolution of Racemic Secondary Alcohols

| Racemic Alcohol | Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|---|

| rac-1-Phenyl-1-propanol | Aluminum-binaphthol complex | CAL-B | - | - | (R)-ester | 99 | 98 | unipd.it |

| rac-1-Phenylethanol | Ruthenium complex | CALB immobilized on MCF | Isopropenyl acetate | - | (R)-1-Phenylethyl acetate | 96 | 98 | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 4 Methoxymethyl Benzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 1-bromo-4-(methoxymethyl)benzene is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a suitable substrate for several of these transformations.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is readily applicable to this compound. While specific studies on this exact molecule are not prevalent in the searched literature, the reactivity of similar aryl bromides, such as 1-bromo-4-methoxybenzene, provides a strong indication of its expected behavior. For instance, the coupling of 1-bromo-4-methoxybenzene with phenylboronic acid, catalyzed by a Pd-PEPPSI-CMP catalyst, proceeds with high efficiency. rsc.org Similarly, the Suzuki-Miyaura coupling of 1-bromo-4-(1-octynyl)benzene with various arylboronic acids has been shown to give excellent yields of the corresponding biaryl products. acs.org These examples suggest that this compound would readily participate in Suzuki-Miyaura couplings with a variety of boronic acids and esters. The reaction is typically carried out in the presence of a palladium catalyst and a base. acs.org

| Catalyst | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd-PEPPSI-CMP | Phenylboronic acid | K2CO3 | MeOH | 80 | 98 | rsc.org |

| Pd-precatalyst II | Phenylboronic acid | K2CO3 | Water/TBAB | 60 | 95 | acs.org |

| Pd(OAc)2/PCy3 | Arylboronic acid | K3PO4 | Toluene | RT | High | acs.org |

The Heck reaction , a palladium-catalyzed reaction of an aryl halide with an alkene, is another important transformation for this compound. thieme-connect.com This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, with a preference for trans stereochemistry in the product. thieme-connect.comnih.gov The coupling of bromobenzene (B47551) with methyl acrylate (B77674) is a classic example of this transformation. acs.org Studies on the Heck reaction of 1-bromo-4-nitrobenzene (B128438) with styrene (B11656) have shown that the reaction conditions, such as the choice of base and solvent, can be optimized to achieve high conversion rates. nih.gov Given these precedents, this compound is expected to react with a range of alkenes under Heck conditions to yield substituted stilbene (B7821643) and cinnamate (B1238496) derivatives.

| Catalyst | Alkene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2/PPh3 | Styrene | Et3N | DMF | 100 | Good | nih.gov |

| Pd-L1 | Styrene | Na2CO3 | DMA | Optimized | 99.87 | nih.gov |

| Pd/phosphine-imidazolium salt | n-Butyl acrylate | Cs2CO3 | Dioxane | 140 | High | thieme-connect.com |

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a reaction for which this compound is a suitable substrate. researchgate.nettandfonline.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. tandfonline.com The reactivity of aryl bromides in Sonogashira couplings is well-established, although they may require slightly more forcing conditions than the corresponding aryl iodides. researchgate.net For example, the coupling of 4-bromoanisole (B123540) with phenylacetylene (B144264) has been achieved using a palladium catalyst, demonstrating the feasibility of this reaction for methoxy-substituted aryl bromides. nih.gov Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain synthetic contexts. wikipedia.org

| Catalyst | Alkyne | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [PdCl2(PPh3)2]/CuI | Phenylacetylene | Et3N | THF | RT | Good | tandfonline.com |

| Pd ionanofluids | Phenylacetylene | TBAF | (solvent-free) | 50 (MW) | 98 | nih.gov |

| Pd(OAc)2/SPhos | 2-Methyl-3-butyn-2-ol | DBU | THF | RT | Good | wikipedia.org |

Copper-catalyzed reactions, particularly the Ullmann condensation and Buchwald-Hartwig amination, provide powerful methods for the formation of carbon-heteroatom bonds. This compound can serve as the arylating agent in these transformations.

The Ullmann condensation traditionally refers to the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol. Modern variations of this reaction often employ ligands to facilitate the coupling under milder conditions. organic-chemistry.org For example, the copper-catalyzed N-arylation of imidazoles with aryl bromides can be achieved in the presence of a suitable ligand and base. mdpi.com The coupling of bromobenzene with various amines has been extensively studied, providing a basis for the expected reactivity of this compound. researchgate.net The reaction of 1-bromo-4-methoxybenzene on a copper surface has been studied to understand the formation of the organometallic intermediates in Ullmann couplings. nsf.gov

| Catalyst | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI/ligand | Imidazole | K2CO3 | DMSO | 130 | Good | mdpi.com |

| CuI/DMEDA | Indole (B1671886) | K3PO4 | Toluene | Boiling | Good | mdpi.com |

| Copper powder | Methylamine | - | Water (in air) | 100 | Good | researchgate.net |

The Buchwald-Hartwig amination , while predominantly palladium-catalyzed, also has copper-catalyzed variants that are effective for the N-arylation of amines with aryl bromides. wikipedia.orgorganic-chemistry.org These reactions provide a complementary approach to the palladium-catalyzed methods and can be particularly useful for certain substrates. organic-chemistry.org A general and efficient copper catalyst system for the amination of aryl halides has been developed using CuI and trans-1,2-cyclohexanediamine as a ligand. organic-chemistry.org This system is effective for the coupling of a wide range of amines and heterocycles with aryl bromides. acs.orgorganic-chemistry.org The reaction conditions for the Buchwald-Hartwig amination of bromobenzene with various secondary amines have been optimized, providing valuable insights for the application of this methodology to this compound. nih.gov

| Catalyst | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI/trans-1,2-cyclohexanediamine | Primary Amide | K3PO4 | Dioxane | 110 | High | organic-chemistry.org |

| CuI/ligand | Alkylamine | Ionic Base | - | RT | Good | acs.org |

| [Pd(allyl)Cl]2/t-BuXPhos | Carbazole | t-BuOLi | Toluene | 110 | 98 | nih.gov |

Beyond palladium and copper, other transition metals such as iron, cobalt, rhodium, and iridium can also catalyze cross-coupling reactions involving aryl bromides like this compound.

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium- and nickel-based systems. acs.org Iron salts can catalyze the cross-coupling of aryl bromides with arylmagnesium reagents to form biaryl compounds. acs.orgthieme-connect.com Iron-catalyzed couplings of aryl bromides with alkyl Grignard reagents have also been reported. rsc.org

Cobalt-catalyzed cross-coupling reactions offer another avenue for the functionalization of aryl bromides. Cobalt complexes can catalyze the reaction of aryl bromides with alkyl Grignard reagents and organoaluminum reagents. oup.comrsc.org Furthermore, cobalt catalysis has been employed in the cross-coupling of functionalized alkylzinc reagents with aryl halides. nih.gov

Rhodium-catalyzed reactions of aryl bromides are also known. For instance, rhodium complexes can catalyze the asymmetric 1,4-addition of arylboronic acids to nitroalkenes, where an aryl bromide could be a precursor to the boronic acid. rsc.org Rhodium has also been used for the arylation of heterocycles through C-H bond activation, though this typically involves the heterocycle as the limiting reagent. nih.gov

Iridium-catalyzed borylation of arenes is a powerful method for the synthesis of arylboronic esters, which are key intermediates in Suzuki-Miyaura couplings. While this reaction typically proceeds via C-H activation, iridium catalysts can also be involved in other transformations. nih.govnih.govresearchgate.net

| Metal | Reaction Type | Coupling Partner | Key Features | Reference |

| Iron | Cross-coupling | Arylmagnesium reagents | Avoids homocoupling side reactions | acs.org |

| Cobalt | Cross-coupling | Alkyl Grignard reagents | High yields with N-heterocyclic carbene ligands | oup.com |

| Rhodium | Asymmetric 1,4-addition | Nitroalkenes (via boronic acid) | High enantioselectivity | rsc.org |

| Iridium | C-H Borylation | Diboron reagents | ortho-Directing effect of silyl (B83357) groups | nih.gov |

Transformations of the Methoxymethyl Ether Functional Group

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the corresponding benzyl (B1604629) alcohol. Its cleavage, or deprotection, is a common transformation. Additionally, the benzylic methylene (B1212753) position exhibits its own characteristic reactivity.

The MOM ether is susceptible to cleavage under both acidic and basic conditions.

Acid-catalyzed deprotection is a standard method for removing MOM ethers. A variety of acidic reagents can be employed for this purpose. For instance, silica-supported sodium hydrogen sulfate (B86663) has been used as a heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers at room temperature. oup.com The use of CBr4 in isopropanol (B130326) under refluxing conditions can also effect the hydrolysis of MOM ethers. nih.gov Another mild and highly chemoselective method involves the use of trialkylsilyl triflates, such as TMSOTf or TESOTf, in combination with 2,2'-bipyridyl. nsf.govchinesechemsoc.org

| Reagent | Solvent | Temperature (°C) | Key Features | Reference |

| Silica-supported NaHSO4 | Dichloromethane | RT | Chemoselective for phenolic MOM ethers | oup.com |

| CBr4 (catalytic) | Isopropanol | Reflux | Also cleaves MEM ethers and esters | nih.gov |

| TMSOTf/2,2'-bipyridyl | Acetonitrile (B52724) | RT | Mild and highly chemoselective | nsf.govchinesechemsoc.org |

Base-catalyzed deprotection of MOM ethers is also possible, although less common than acidic methods. The stability of MOM ethers to a range of basic conditions is one of their key advantages as protecting groups. oup.com However, under certain conditions, cleavage can be induced. For example, strong bases at elevated temperatures can lead to the removal of the MOM group. The choice of base and reaction conditions is crucial to avoid unwanted side reactions.

The methylene group adjacent to the benzene (B151609) ring (the benzylic position) in this compound is activated towards various reactions due to the resonance stabilization of benzylic intermediates (radicals, carbocations, and carbanions). mdpi.com

Benzylic bromination can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator, or with bromine under thermal or photochemical conditions. libretexts.org This reaction proceeds via a free radical mechanism, and the stability of the resulting benzylic radical favors substitution at this position. mdpi.comlibretexts.org The bromination of p-bromotoluene is an analogous reaction that has been well-documented. googleapis.com

Oxidation of the benzylic position is another important transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize a benzylic C-H bond. ambeed.comyoutube.comlibretexts.org In the case of a benzylic ether, oxidation can lead to the formation of a benzoate (B1203000) ester. tandfonline.com For alkylbenzenes, the oxidation typically proceeds all the way to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgmasterorganicchemistry.com The oxidation of benzylic alcohols to the corresponding carbonyl compounds can also be achieved under milder conditions. tandfonline.com

Lithiation at the benzylic position can be challenging due to the potential for competing reactions, such as lithium-halogen exchange at the aryl bromide. However, under carefully controlled conditions, it may be possible to deprotonate the benzylic position to form a benzylic anion, which can then be trapped with an electrophile. The lithiation of fluorinated benzenes has been shown to be highly dependent on the solvent and temperature. The lithiation of 1-bromo-2-methoxynaphthalene (B48351) has been studied, revealing that the initially formed organolithium species can undergo isomerization under certain conditions. ias.ac.in

Mechanistic Studies of Oxidative Cleavage Reactions

The cleavage of the ether linkage in this compound represents a key oxidative transformation. Understanding the mechanism of this reaction is crucial for controlling its outcome and developing synthetic methodologies.

The precise nature of the intermediates formed during the oxidative cleavage of this compound is a subject of ongoing investigation. While direct experimental evidence for specific intermediates in the oxidation of this particular compound is not extensively documented in the literature, mechanistic pathways proposed for analogous systems, such as other benzyl ethers and alkenes, offer valuable insights.

One proposed pathway for the oxidative cleavage of ethers involves the formation of radical intermediates. For instance, the oxidation of benzyl ethers can be initiated by the abstraction of a hydrogen atom from the benzylic position, leading to a resonance-stabilized benzylic radical. This radical can then react further with an oxidizing agent.

Another potential, though not definitively established for this specific substrate, is the involvement of high-energy cyclic intermediates like dioxetanes. Dioxetanes are four-membered rings containing a peroxide linkage and are known to be intermediates in certain oxidation reactions, particularly the [2+2] cycloaddition of singlet oxygen with electron-rich alkenes. The thermal or photochemical decomposition of dioxetanes is often accompanied by the emission of light (chemiluminescence) and results in the formation of two carbonyl compounds. While the formation of dioxetane intermediates in the oxidation of simple ethers is not a commonly cited mechanism, computational studies on the decomposition of related structures like adamantylideneadamantane-1,2-dioxetane and 1,2-dioxetanone have been performed to understand their stability and decomposition pathways. However, the direct observation or computational verification of a dioxetane intermediate in the oxidative cleavage of this compound remains an area for further research.

The ozonolysis of alkenes, a well-established oxidative cleavage reaction, proceeds through a molozonide intermediate which rearranges to an ozonide (a 1,2,4-trioxolane). This ozonide then cleaves to yield carbonyl compounds. While this compound does not possess a carbon-carbon double bond for direct ozonolysis in the same manner, the study of such cleavage mechanisms on other unsaturated systems provides a framework for considering potential multi-step oxidative pathways.

The rate and thermodynamic feasibility of the oxidative cleavage of this compound are significantly influenced by the reaction conditions, including the nature of the oxidant and the presence of catalysts such as Lewis acids.

The Hammett equation provides a quantitative tool to correlate the reaction rates of substituted aromatic compounds with the electronic properties of the substituents. A plot of the logarithm of the relative reaction rate (log(k/k₀)) against the Hammett substituent constant (σ) can reveal information about the reaction mechanism. For the oxidative cleavage of benzyl ethers, a negative rho (ρ) value would indicate the buildup of positive charge at the benzylic center in the transition state, consistent with a hydride abstraction mechanism.

Table 1: Effect of Substituents on the Yield of Cu₂O/C₃N₄-Catalyzed Oxidation of Benzyl Methyl Ethers

| Substituent (R) in R-C₆H₄CH₂OCH₃ | Yield (%) |

| H | 93 |

| 4-CH₃ | 97 |

| 4-OCH₃ | 95 |

| 4-Cl | 88 |

| 3-CH₃ | 88 |

| 3-OCH₃ | 86 |

| 3-Cl | 88 |

| 3-F | 75 |

| 3-NO₂ | 75 |

Data adapted from a study on the selective oxidation of benzyl ethers. nih.gov The data illustrates the influence of electronic effects on the efficiency of the oxidation.

The data in Table 1 suggests that electron-donating groups (like -CH₃ and -OCH₃) generally lead to higher yields, while strong electron-withdrawing groups (like -NO₂) can decrease the yield, which is consistent with a mechanism where electron density at the benzylic position is important for the reaction to proceed efficiently. nih.gov

Electrophilic Aromatic Substitution Reactivity of Substituted this compound Derivatives

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the methoxymethyl group and deactivated by the bromo group. The methoxymethyl group is an ortho, para-director, while the bromo group is also an ortho, para-director, albeit a deactivating one. When additional substituents are present on the ring of this compound, the position of subsequent electrophilic attack is determined by the combined directing effects of all substituents.

The introduction of a strong electron-withdrawing group, such as a nitro group (-NO₂), would further deactivate the ring towards EAS and direct incoming electrophiles primarily to the meta position relative to itself. acs.orgwikipedia.orgkyoto-u.ac.jp For instance, in a hypothetical nitration of a derivative of this compound that already contains a nitro group, the directing effects would be complex. The powerful deactivating and meta-directing nature of the nitro group would compete with the ortho, para-directing effects of the bromo and methoxymethyl groups.

The halogenation of substituted benzenes provides a useful analogy. The nitration of bromobenzene, for example, yields a mixture of ortho- and para-nitrobromobenzene, with the para isomer being the major product due to reduced steric hindrance. pbworks.com

Table 2: Product Distribution in the Nitration of Bromobenzene

| Product | Percentage Yield |

| 1-Bromo-2-nitrobenzene (ortho) | ~36-38% |

| 1-Bromo-3-nitrobenzene (meta) | ~1-2% |

| 1-Bromo-4-nitrobenzene (para) | ~60-62% |

Data represents typical product distributions for the nitration of bromobenzene and illustrates the ortho, para-directing effect of the bromine substituent.

Similarly, if a halogen atom were to be introduced onto a this compound derivative that already bears another substituent, the position of attack would depend on the interplay of the directing effects of the existing groups. For example, in the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide, the nitration of N-phenylbenzenesulfonamide is followed by halogenation, demonstrating a practical application of controlling regioselectivity in polysubstituted benzenes. rsc.org

The relative rates of electrophilic aromatic substitution are also significantly affected by the substituents present. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. Therefore, the introduction of a deactivating group like a nitro group onto the this compound ring system would be expected to significantly slow down subsequent electrophilic substitution reactions.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Molecule Synthesis

The strategic placement of the bromo- and methoxymethyl- functionalities makes 1-Bromo-4-(methoxymethyl)benzene a key starting material for the assembly of intricate molecular targets. The bromine atom serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds, while the methoxymethyl group can be carried through synthetic sequences or deprotected at a later stage to reveal a reactive hydroxymethyl group.

This compound is classified as a useful chemical intermediate for research and production-scale applications. oakwoodchemical.comclearsynth.commatrix-fine-chemicals.com Its structure is representative of a class of brominated benzyl (B1604629) derivatives that are pivotal in the synthesis of active pharmaceutical ingredients (APIs). The bromo-functionalized phenyl ring is a common motif that allows for the construction of larger molecular scaffolds through well-established synthetic transformations.

For instance, related brominated benzyl compounds are essential building blocks for synthesizing important drug classes. A notable example is the use of bromo-benzyl derivatives in the production of "sartan" antihypertensive drugs, where the reactive bromine atom is crucial for the precise chemical modifications needed to build the final API. nih.gov The utility of this compound lies in its capacity to introduce the 4-(methoxymethyl)phenyl moiety into a target molecule, a fragment that can impart desirable pharmacokinetic properties. The synthesis of intermediates for medicines and agrochemicals often relies on the reaction of Grignard reagents derived from bromo-aromatics with various electrophiles. oakwoodchemical.com

The indole (B1671886) nucleus is a prevalent feature in many biologically active natural products and pharmaceutical agents. arctomsci.comnist.govnih.gov The synthesis of functionalized indoles is therefore a significant goal in medicinal chemistry. This compound serves as a valuable precursor for creating analogues of these natural products, particularly substituted indoles.

A documented synthetic strategy demonstrates the creation of 4-(methoxymethyl)-2-methylindole from a related bromo-precursor. Current time information in Pasuruan, ID. The synthesis involves a key step where 7-bromo-4-(bromomethyl)-2-methylindole is reacted with sodium methoxide (B1231860) (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. Current time information in Pasuruan, ID. Subsequent removal of the bromine atom at the 7-position affords the final product, 4-(methoxymethyl)-2-methylindole. Current time information in Pasuruan, ID. This pathway highlights how the methoxymethylbenzene unit can be incorporated into a heterocyclic structure, providing a route to novel analogues of naturally occurring indole alkaloids. The development of such synthetic strategies, often categorized under approaches like diverted total synthesis (DTS) or function-oriented synthesis (FOS), is crucial for exploring structure-activity relationships and discovering new therapeutic agents. rsc.orgresearchgate.netprepchem.com

Development of Advanced Organic Materials and Functional Polymers

In materials science, brominated aromatic compounds are fundamental building blocks for the synthesis of π-conjugated polymers, which are central to the field of organic electronics. Current time information in Pasuruan, ID.georganics.sk These materials find applications in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. oakwoodchemical.com The utility of this compound in this context lies in the reactivity of its C-Br bond in metal-catalyzed polymerization reactions.

The primary methods for constructing these polymers from bromo-aromatic monomers include:

Stille Coupling: Reaction with an organostannane monomer.

Suzuki Coupling: Reaction with a boronic acid or boronic ester monomer. georganics.sk

Direct Arylation Polymerization (DAP): A more recent, atom-economical method that couples C-Br bonds with C-H bonds directly. rsc.org

In these polymerization schemes, this compound could serve as a monomer to introduce a p-phenylene unit with a methoxymethyl side chain into the polymer backbone. This side chain can significantly influence the properties of the resulting material by enhancing solubility in common organic solvents, which is critical for solution-based processing and device fabrication. Furthermore, the electronic nature of the methoxymethyl group can subtly tune the HOMO and LUMO energy levels of the polymer, affecting its optoelectronic characteristics.

| Polymerization Technique | Reactant Type for this compound | Resulting Polymer Feature |

| Suzuki Polycondensation | Diboronic ester of an aromatic compound | Alternating copolymer |

| Stille Polycondensation | Distannyl derivative of an aromatic compound | Alternating copolymer |

| Direct Arylation Polymerization (DAP) | Aromatic compound with active C-H bonds | Potentially random or alternating copolymer |

| Self-Condensation Polymerization | After conversion to a Grignard or boronic acid derivative | Homopolymer poly(p-phenylene) with side chains |

Synthesis of Novel Ligands and Catalysts

The performance of metal-based catalysts is critically dependent on the structure of the ligands coordinating to the metal center. This compound is an important precursor for a wide variety of ligands due to the versatile reactivity of the aryl-bromine bond. Two principal synthetic strategies are employed:

Grignard Reagent Formation: The compound can be readily converted to its corresponding Grignard reagent, 4-(methoxymethyl)phenylmagnesium bromide, by reacting it with magnesium metal. boronmolecular.comnih.gov This transforms the electrophilic aryl bromide into a potent nucleophile, which can then be reacted with various electrophilic precursors to form ligand scaffolds. For example, reaction with phosphorus halides (e.g., PCl₃, PhPCl₂) is a standard method for synthesizing triarylphosphine ligands. These phosphines are ubiquitous in catalysis, and the methoxymethyl substituent can modulate the ligand's steric bulk and electronic properties.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal reaction site for palladium-catalyzed cross-coupling reactions. researchgate.net This allows the 4-(methoxymethyl)phenyl group to be attached to various heterocyclic or aromatic cores to generate complex ligands. For instance, a Suzuki coupling reaction with a boronic acid-substituted bipyridine or phenanthroline would yield a new, functionalized chelating ligand. rsc.orgprepchem.com Similarly, Buchwald-Hartwig amination can be used to form C-N bonds, leading to aniline-derived ligands or precursors for N-heterocyclic carbenes (NHCs), another critical class of ligands in modern catalysis.

The methoxymethyl group in the resulting ligands can serve to fine-tune the catalyst's activity and selectivity by altering the steric environment around the metal center and modifying the ligand's electron-donating or -withdrawing capabilities.

Contribution to Supramolecular Chemistry Architectures

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. The construction of these architectures relies on the use of well-defined molecular building blocks that are programmed to self-assemble. rsc.orgunica.it

This compound serves as a key precursor for such building blocks. While the bromine atom can participate directly in assembly via halogen bonding, its more common role is as a reactive handle for the covalent synthesis of larger, more complex tectons (structural units) that subsequently self-assemble. nih.gov

A predominant strategy is the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to link bromo-aromatic units together. researchgate.netmdpi.com For example, this compound could be dimerized or trimerized through a series of coupling reactions to create linear oligophenylenes. These oligomers, functionalized with the methoxymethyl group, can then be used in a final macrocyclization step to form structures like pillararenes or other functional macrocycles. nih.govresearchgate.net These macrocycles are fundamental to host-guest chemistry, acting as hosts for small molecules and ions.

The methoxymethyl side chain plays a crucial role in the final supramolecular assembly. It can:

Enhance the solubility of the building blocks and the final macrocycle.

Provide a site for further functionalization.

Participate in hydrogen bonding or other weak interactions that direct the self-assembly process and influence the guest-binding properties of the cavity.

Computational Chemistry and Advanced Spectroscopic Characterization in Research

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions involving aromatic compounds.

Density Functional Theory (DFT) is a powerful computational method used to analyze reaction mechanisms. For reactions involving substituted benzenes, such as the bromination of related compounds like methoxybenzene, DFT calculations have revealed detailed stepwise pathways. csic.es These studies show that the reaction does not occur in a single step but proceeds through the formation of one or more intermediates. csic.es

In the case of electrophilic aromatic bromination, DFT calculations can model the interaction between the benzene (B151609) derivative and the brominating agent. The analysis helps in understanding the stability of intermediates, such as the Wheland intermediate (a carbocation stabilized by resonance), which is formed during the substitution reaction. The calculations demonstrate how electron-donating groups, like the methoxymethyl group, stabilize this intermediate, thereby influencing the reaction rate and the orientation of the incoming electrophile. For instance, in the bromination of methoxybenzene, the methoxy (B1213986) group directs the incoming bromine to the para position. csic.es

A significant application of DFT is the calculation of reaction energy profiles. By mapping the energy of the system along the reaction coordinate, researchers can identify the transition states—the highest energy points between reactants, intermediates, and products. nih.gov The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate.

DFT is also employed to elucidate the electronic structure of molecules and to calculate reactivity descriptors. These descriptors, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), help predict a molecule's reactivity. irjet.net

For example, the methoxymethyl group in 1-Bromo-4-(methoxymethyl)benzene is an ortho-, para-directing group due to its electron-donating nature. DFT calculations can quantify this effect by showing an increased electron density at the ortho and para positions of the benzene ring. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. Information about the size, shape, charge density distribution, and sites of chemical reactivity can be obtained by mapping the molecular electron density isosurface with the molecular electrostatic potential. irjet.net

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of this compound. High-resolution NMR, IR, and Raman spectroscopy each provide unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound would show distinct signals for the different types of protons. The aromatic protons would appear as two doublets in the region of approximately 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The methylene (B1212753) protons (-CH₂-) of the methoxymethyl group would give a singlet at around 4.4-4.5 ppm, and the methyl protons (-OCH₃) would produce a singlet at approximately 3.4-3.5 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, one would expect to see six distinct signals corresponding to the eight carbon atoms. The aromatic carbons would appear in the range of 115-140 ppm, with the carbon attached to the bromine (C-Br) appearing at the lower end of this range (around 122 ppm) and the carbon attached to the methoxymethyl group (C-CH₂O) at the higher end (around 138 ppm). The methylene carbon (-CH₂-) would be observed around 70-75 ppm, and the methyl carbon (-OCH₃) would appear at approximately 55-60 ppm.

2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments. COSY would show correlations between coupled protons, while HSQC would correlate each proton signal with its directly attached carbon signal, providing definitive structural proof.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to Br) | ~7.45 (d) | ~132 |

| Aromatic CH (ortho to CH₂OCH₃) | ~7.25 (d) | ~128 |

| Aromatic C-Br | - | ~122 |

| Aromatic C-CH₂OCH₃ | - | ~138 |

| Methylene (-CH₂-) | ~4.45 (s) | ~72 |

| Methyl (-OCH₃) | ~3.45 (s) | ~58 |

(d = doublet, s = singlet). Predicted values are based on data from analogous compounds.

Vibrational spectroscopy, including both IR and Raman techniques, serves as a molecular fingerprint, providing confirmation of functional groups and structural features. spectroscopyonline.comhoriba.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methoxymethyl group (2850-3000 cm⁻¹). Strong C-O stretching vibrations for the ether linkage would be prominent in the 1000-1250 cm⁻¹ region. The C-Br stretch typically appears as a weaker band in the far-IR region (500-600 cm⁻¹). The substitution pattern on the benzene ring can be confirmed by analyzing the "benzene fingers," a series of overtone and combination bands between 2000 and 1650 cm⁻¹, and the strong out-of-plane C-H bending vibrations below 900 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric breathing mode of the benzene ring often gives a strong signal in the Raman spectrum. The C-Br bond, being highly polarizable, also tends to show a distinct Raman signal. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group/Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₂-, -CH₃) | 2960-2850 | 2960-2850 | Medium-Strong |

| Benzene Ring C=C Stretch | 1600, 1585, 1485 | 1600, 1585, 1485 | Medium-Strong |

| C-H Out-of-Plane Bend (1,4-subst.) | 850-800 | Weak | Strong (IR) |

| C-O-C Asymmetric Stretch | ~1250 | Strong (IR) | |

| C-O-C Symmetric Stretch | ~1040 | ~1040 | Strong (IR) |

| C-Br Stretch | 600-500 | 600-500 | Medium (Raman) |

(Intensities are general and can vary)

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the characterization of this compound, providing vital information about its molecular weight and structural features. The electron ionization (EI) mass spectrum of this compound exhibits a distinct molecular ion peak. Given the presence of bromine, this molecular ion peak appears as a doublet ([M]⁺ and [M+2]⁺) with an almost equal intensity ratio (approximately 1:1), which is characteristic of molecules containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS) offers a precise method for confirming the molecular formula of the compound. The monoisotopic mass of this compound is 199.983678 g/mol , a value that HRMS can measure with high accuracy to definitively establish the elemental composition as C₈H₉BrO. epa.gov This capability is crucial for distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The fragmentation of this compound is governed by the cleavage of its key functional groups. Common fragmentation pathways include the loss of the methoxy group (-•OCH₃) or the entire methoxymethyl radical (-•CH₂OCH₃). The cleavage of the carbon-bromine bond results in a fragment corresponding to the [M-Br]⁺ ion. Another significant peak often observed for benzene derivatives is the phenyl cation [C₆H₅]⁺ at an m/z of 77, formed after successive fragmentation. docbrown.info

Table 1: Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (for ⁷⁹Br) | Fragmentation Pathway |

| Molecular Ion | [C₈H₉BrO]⁺ | 200 | Ionization of the parent molecule |

| M+2 | [C₈H₉⁸¹BrO]⁺ | 202 | Ionization of the parent molecule containing the ⁸¹Br isotope |

| [M-OCH₃]⁺ | [C₇H₆Br]⁺ | 169 | Loss of a methoxy radical |

| [M-CH₂OCH₃]⁺ | [C₇H₆Br]⁺ | 155 | Loss of a methoxymethyl radical |

| [M-Br]⁺ | [C₈H₉O]⁺ | 121 | Loss of a bromine radical |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Fragmentation of the benzene ring |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. While a specific crystal structure determination for this compound is not publicly documented, the technique's application to analogous brominated aromatic compounds provides insight into the data it would yield. researchgate.netresearchgate.net

Should single crystals of this compound be grown, X-ray diffraction analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the crystal system, space group, and unit cell dimensions, describing how the molecules pack together in the crystal lattice. researchgate.net This information is invaluable for understanding intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which influence the physical properties of the compound. For instance, in the crystal structure of a similar compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, weak intermolecular Br···O interactions were observed. researchgate.net

Table 2: Illustrative Crystal Data Parameters Obtainable from X-ray Crystallography (Based on an analogous compound, 1-Bromo-4-methyl-2-nitrobenzene) researchgate.net

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.016 |

| b (Å) | 14.617 |

| c (Å) | 4.037 |

| V (ų) | 768.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.868 |

Chromatographic Methodologies for Analysis and Purification

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, which generates a unique mass spectrum that serves as a molecular fingerprint. nih.gov

This method is highly effective for assessing the purity of this compound samples. The resulting chromatogram will show a major peak corresponding to the target compound at a specific retention time, while any impurities will appear as separate, smaller peaks. By comparing the integrated area of the main peak to the total area of all peaks, a quantitative measure of purity can be obtained.

Furthermore, GC-MS is an invaluable tool for reaction monitoring during the synthesis of this compound. gcms.cz Chemists can take small aliquots from the reaction mixture at various time points and analyze them by GC-MS. This allows for the tracking of the consumption of starting materials and the formation of the desired product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize by-product formation. gcms.cz

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound, particularly when dealing with mixtures that are not suitable for GC due to low volatility or thermal instability. Reverse-phase HPLC is the most common mode used for this type of compound. sielc.com

In a typical setup, the sample is passed through a column packed with a nonpolar stationary phase (such as C8 or C18) using a polar mobile phase, often a mixture of acetonitrile (B52724) and water. sielc.commdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being relatively nonpolar, will be retained on the column longer than more polar impurities. For applications requiring subsequent analysis by mass spectrometry (LC-MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com

HPLC is also a precise method for quantitative analysis. mdpi.com By preparing a series of standard solutions of this compound at known concentrations and analyzing them by HPLC, a calibration curve can be constructed by plotting peak area against concentration. The concentration of the compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from the calibration curve. mdpi.com The method can be validated to ensure it is selective, linear, precise, and accurate for reliable quantification. mdpi.com

Table 3: Typical HPLC Method Parameters for Analysis of Brominated Aromatic Compounds sielc.commdpi.comresearchgate.net

| Parameter | Description |

| Column | Reverse-Phase C8 or C18, 3-5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Additive | 0.05% Trifluoroacetic Acid or 0.1% Formic Acid |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Emerging Research Directions and Future Perspectives

Design and Synthesis of Next-Generation Catalytic Systems

The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For 1-Bromo-4-(methoxymethyl)benzene, which is an aryl bromide, research is geared towards next-generation catalysts for cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Recent advancements have focused on palladium-based catalysts, which are highly effective for Suzuki-Miyaura cross-coupling reactions of organoboron compounds with organic halides. researchgate.net The goal is to develop catalyst systems that are not only high-yielding but also tolerant of various functional groups and can operate under mild reaction conditions. researchgate.netnih.gov The use of electron-rich and bulky phosphine (B1218219) ligands, as well as N-heterocyclic carbene (NHC) ligands, has shown remarkable efficiency in the synthesis of biaryl compounds from aryl bromides. researchgate.net For instance, palladium complexes with acyclic diaminocarbenes have demonstrated good catalytic activity for the cross-coupling of heteroaryl bromides in water. core.ac.uk

Furthermore, copper-catalyzed reactions are emerging as a cost-effective alternative to palladium-based systems. nih.gov Guided by Density Functional Theory (DFT) calculations, new anionic N1,N2-diarylbenzene-1,2-diamine ligands have been designed to promote the copper-catalyzed amination of aryl bromides at room temperature. nih.gov These ligands are designed to increase the electron density on the copper center, which in turn enhances the rate of oxidative addition of aryl bromides. nih.gov

The development of heterogeneous catalysts is another significant area of research. For example, palladium nanoparticles have been shown to be effective catalysts for Suzuki and Stille coupling reactions of aryl halides. acs.org Immobilizing palladium complexes on renewable polysaccharide matrices is also being explored to create recyclable and sustainable catalyst systems. mdpi.com

| Catalytic System | Reaction Type | Key Features |

| Palladium/Phosphine Ligands | Suzuki-Miyaura Coupling | High efficiency, good functional group tolerance. researchgate.net |

| Palladium/N-Heterocyclic Carbenes | Suzuki-Miyaura Coupling | Effective for aryl chlorides and bromides, can be used in aqueous media. researchgate.netnih.gov |

| Copper/Anionic Diamine Ligands | C-N Amination | Room temperature reactions, cost-effective alternative to palladium. nih.gov |

| Palladium Nanoparticles | Suzuki & Stille Coupling | Ligand-free conditions, potential for catalyst recycling. acs.org |

| Immobilized Palladium Complexes | Suzuki-Miyaura Coupling | Use of renewable supports, enhanced catalyst stability and recyclability. mdpi.com |

Exploration of Biological Activities and Medicinal Chemistry Applications

While this compound itself is primarily a synthetic intermediate, its structural motifs—the bromophenyl and methoxybenzyl groups—are found in a variety of biologically active molecules. This has spurred research into the potential medicinal chemistry applications of its derivatives.

Antioxidant and Anticancer Potential of Related Bromophenols

Natural bromophenols, which are secondary metabolites found in marine algae, have demonstrated a range of biological activities, including antioxidant and anticancer properties. nih.govnih.govmdpi.com The antioxidant activity is often attributed to the hydroxyl groups, which can effectively scavenge free radicals. nih.gov Synthetic derivatives of these bromophenols are being designed and evaluated for their potential as drug candidates. nih.gov For instance, some synthesized methylated and acetylated bromophenol derivatives have shown significant antioxidant and anticancer potential, with some compounds inducing apoptosis in leukemia cells. nih.gov The substitution pattern on the aromatic ring is crucial for the biological activity. researchgate.net

Derivatives of 4-bromophenyl-thiazol-2-amine have been synthesized and have shown promising in vitro antimicrobial and anticancer activities. nih.gov Similarly, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant effects, with the lipophilicity of the compounds appearing to play a role in their antibacterial potency. mdpi.com Furthermore, some 4-bromophenyl substituted aryl semicarbazones have been found to exhibit anticonvulsant activity in animal models. researchgate.net

The methoxy (B1213986) group, another key feature of this compound, is also prevalent in many biologically active compounds. Methoxy-substituted resveratrol (B1683913) analogs have been synthesized and evaluated for their biological activities. mdpi.com Methoxybenzoin derivatives have been shown to possess enzyme inhibition, antimicrobial, and antioxidant properties. Additionally, the position of methoxy substitutions on indolyl-pyridinyl-propenones has been found to significantly affect their anticancer potency and mode of action. nih.gov Novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have also demonstrated promising antiproliferative and antioxidant activities. nih.gov

Research in this area often involves the synthesis of a library of derivatives followed by biological screening. For example, a series of bromophenol derivatives containing an indolin-2-one moiety were designed and showed potent activity against several human cancer cell lines. researchgate.net The development of dual endothelin receptor antagonists for conditions like pulmonary hypertension has also involved the optimization of bromophenyl-containing structures. acs.org

| Compound Class | Biological Activity | Research Findings |

| Bromophenol Derivatives | Antioxidant, Anticancer | Synthetic derivatives show apoptosis-inducing effects in cancer cells. nih.gov |

| 4-Bromophenyl-thiazol-2-amine Derivatives | Antimicrobial, Anticancer | Showed good in vitro activity. nih.gov |

| Methoxybenzoin Derivatives | Enzyme Inhibition, Antimicrobial, Antioxidant | Biological activity varies with substitution patterns. |

| Methoxy-substituted Indolyl-pyridinyl-propenones | Anticancer | Position of methoxy group influences potency and mechanism. nih.gov |

| 4-Bromophenyl Substituted Semicarbazones | Anticonvulsant | Active in animal models with low neurotoxicity. researchgate.net |

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. For reactions involving this compound, these technologies are poised to revolutionize how its derivatives are synthesized.

Continuous flow reactors are particularly well-suited for reactions that are highly exothermic or require precise control over reaction parameters. Decarboxylative cross-coupling reactions to synthesize biaryls have been successfully performed in continuous flow reactors using a Cu/Pd-catalyst system. rsc.org Flow chemistry also enables the efficient synthesis of aryl ethers from aryl bromides. One-pot synthesis of alkyl aryl ethers from aryl bromides has been demonstrated, highlighting the potential for streamlined and sustainable production. researchgate.net Furthermore, continuous-flow methods have been developed for the regioselective arylation of fluoro- and trifluoromethyl-substituted (hetero)arenes via Negishi cross-coupling. x-mol.com

Automated synthesis platforms are another area of rapid development. These systems can perform reactions, workups, and purifications with minimal human intervention, accelerating the discovery and optimization of new compounds. synplechem.com Automated, capsule-based systems for Suzuki-Miyaura cross-couplings have been developed, allowing for the efficient synthesis of a range of biaryl products from aryl bromides. synplechem.comsynplechem.com These platforms are also effective for the late-stage functionalization of bioactive molecules. synplechem.com Automated electrochemical flow platforms are also emerging, which can accelerate library synthesis and reaction optimization for processes like C-N cross-couplings. chemrxiv.org The combination of automated synthesis with iterative cross-coupling strategies is significantly reducing the time required to synthesize complex small molecules. chemrxiv.org

| Technology | Application for Aryl Bromides | Key Advantages |

| Continuous Flow Reactors | Decarboxylative Cross-Coupling, Aryl Ether Synthesis, Negishi Coupling | Precise temperature control, enhanced safety, scalability. rsc.orgresearchgate.netx-mol.com |

| Automated Synthesis Platforms | Suzuki-Miyaura Cross-Coupling | High-throughput synthesis, rapid library generation, late-stage functionalization. synplechem.comsynplechem.com |

| Automated Electrochemical Flow | C-N Cross-Coupling | Accelerated library synthesis and reaction optimization. chemrxiv.org |

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. For reactions involving this compound, there is a strong focus on developing more sustainable and environmentally friendly protocols.

A key area of research is the replacement of traditional, often toxic, organic solvents with greener alternatives. Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. Significant progress has been made in performing palladium-catalyzed cross-coupling reactions in water. core.ac.ukyoutube.com The use of biogenic solvents, such as N-hydroxyethylpyrrolidone (HEP), in combination with recyclable catalyst systems, is also being explored for reactions like the Heck-Cassar-Sonogashira coupling. nih.gov Other sustainable solvents that have been successfully employed in palladium-catalyzed carbonylative coupling reactions include limonene, p-cymene, and 2-methyltetrahydrofuran (B130290) (2MeTHF). acs.org The choice of solvent can have a significant impact on the efficiency of cross-coupling reactions. scispace.com

Energy efficiency is another important aspect of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ajgreenchem.comnumberanalytics.comresearchgate.net This can translate to significant energy savings, particularly in large-scale applications. researchgate.netnih.gov Microwave irradiation has been successfully applied to Suzuki reactions of aryl bromides under solvent-free conditions. mdpi.com

The development of recyclable catalysts is also crucial for sustainable synthesis. As mentioned earlier, immobilizing palladium on solid supports like renewable polysaccharides allows for the easy separation and reuse of the catalyst, reducing waste and cost. mdpi.com

Computational Predictions for Novel Reactivity and Molecular Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules like this compound. These computational approaches guide the design of new experiments and catalysts.

DFT studies have been extensively used to investigate the mechanisms of palladium-catalyzed cross-coupling reactions. For example, the oxidative addition of aryl bromides to palladium(0) complexes, a key step in many catalytic cycles, has been studied in detail. rsc.orgacs.org These studies help to elucidate the different possible mechanistic pathways, such as concerted, nucleophilic substitution, or radical pathways. rsc.org Computational analysis has also been applied to understand the oxidative addition of aryl halides to palladium nanoparticles, providing a more realistic view of the catalytic mechanisms in heterogeneous systems. nih.gov

Computational methods are also crucial for ligand design. By calculating the energy barriers for different steps in a catalytic cycle, researchers can design ligands that promote the desired reaction pathway. nih.gov For instance, DFT calculations have guided the design of anionic ligands for copper-catalyzed aminations that lower the energy barrier for oxidative addition. nih.govresearchgate.netresearchgate.net The origin of the ligand effect in palladium/norbornene cooperative catalysis for the functionalization of aryl bromides has also been explored using DFT studies. acs.org

Furthermore, computational tools are being integrated with data science techniques to guide substrate scope analysis in cross-coupling reactions. chemrxiv.org By using DFT to generate features for a range of aryl bromides and then applying dimensionality reduction and clustering, researchers can select a diverse and representative set of substrates for experimental validation. This data-driven approach can help to identify areas of chemical space where new catalysts or reaction conditions are needed. chemrxiv.org

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic Studies of Cross-Coupling | Elucidation of reaction pathways (e.g., oxidative addition). rsc.orgacs.orgacs.org |

| DFT | Ligand Design | Rational design of ligands to enhance catalytic activity and selectivity. nih.govresearchgate.netresearchgate.net |

| DFT and Data Science | Substrate Scope Analysis | Systematic exploration of chemical space and identification of reactivity trends. chemrxiv.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Bromo-4-(methoxymethyl)benzene, and how do reaction conditions affect yield?

- Answer : The compound is commonly synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For nucleophilic substitution, sodium methoxide or similar bases in polar aprotic solvents (e.g., DMF) at 60–80°C facilitate bromide displacement . Cross-coupling reactions (e.g., Suzuki-Miyaura) require aryl halides, boron reagents, and Pd catalysts (e.g., Pd(PPh₃)₄) in THF or dioxane under inert atmospheres. Yield optimization depends on solvent choice, catalyst loading (1–5 mol%), and temperature (80–110°C) .

| Method | Reagents/Conditions | Yield Range |

|---|---|---|

| Nucleophilic Substitution | NaOMe, DMF, 80°C, 12h | 60–75% |

| Suzuki Coupling | Pd(PPh₃)₄, 4-methoxymethylphenylboronic acid, THF | 70–85% |

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Structural confirmation requires ¹H/¹³C NMR (deuterated chloroform) to identify aromatic protons (δ 6.8–7.5 ppm) and methoxymethyl groups (δ 3.3–3.5 ppm for OCH₃) . Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z ~214 for C₉H₁₁BrO). GC-MS or HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the methoxymethyl group influence regioselectivity in cross-coupling reactions?

- Answer : The methoxymethyl group acts as an electron-donating substituent, directing electrophilic attacks to the para position of the bromine. In Pd-catalyzed couplings, this enhances oxidative addition efficiency at the C-Br bond while stabilizing intermediates via resonance. Steric hindrance from the methoxymethyl group may reduce yields in bulky catalyst systems, necessitating ligand optimization (e.g., SPhos vs. XPhos) .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

- Answer : Common byproducts (e.g., dehalogenated aromatics or ether cleavage products) arise from over-reduction or solvolysis. Strategies include:

- Temperature control : Lower reaction temps (e.g., 50°C) minimize thermal decomposition .

- Catalyst tuning : Use PdCl₂(dppf) with chelating ligands to suppress β-hydride elimination .

- Protecting groups : Temporarily block the methoxymethyl group with TBSCl during harsh conditions .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Answer : Discrepancies often stem from impurities or misidentification of structurally similar compounds (e.g., 4-Bromoanisole vs. This compound). Validate synthetic routes with 2D NMR (COSY, HSQC) to confirm substitution patterns . Cross-reference spectral databases (PubChem, DSSTox) to avoid semantic retrieval errors highlighted in chemical literature .

Methodological Challenges

Q. What are the best practices for optimizing reaction scale-up of this compound?

- Answer : Pilot small-scale reactions (1–5 mmol) to identify critical parameters (e.g., exothermicity, mixing efficiency). For nucleophilic substitution, gradual reagent addition and inert gas purging prevent side reactions. For cross-coupling, switch to flow chemistry systems to maintain consistent Pd catalyst activity .

Q. How do solvent polarity and proticity affect the stability of this compound?

- Answer : The compound is stable in aprotic solvents (e.g., THF, DCM) but prone to hydrolysis in protic solvents (e.g., MeOH, H₂O) due to the labile methoxymethyl group. Storage under anhydrous conditions (molecular sieves) at –20°C extends shelf life .

Biological and Interaction Studies

Q. What methodologies are used to study the biological interactions of this compound?

- Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to target proteins (e.g., enzymes or receptors). Molecular docking simulations (AutoDock Vina) predict interaction sites, while in vitro assays (e.g., MIC for antimicrobial activity) validate bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。